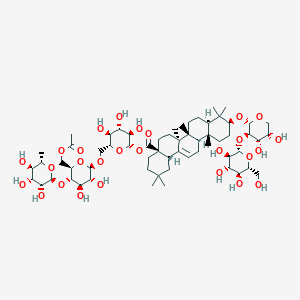

![molecular formula C23H15N3O5S3 B2832804 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide CAS No. 477498-94-5](/img/structure/B2832804.png)

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

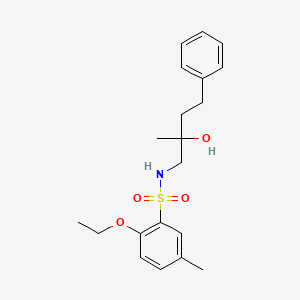

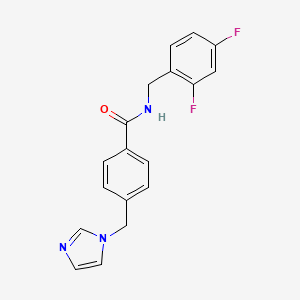

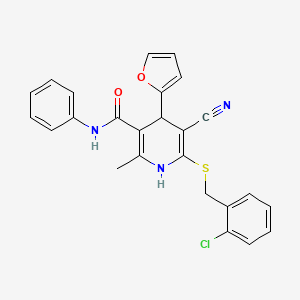

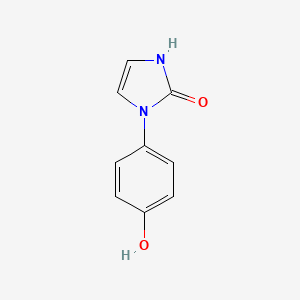

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For instance, the benzothiazole ring could be formed through a reaction involving a benzene ring and a thiazole ring . The naphthalene ring could be introduced through a Friedel-Crafts acylation or alkylation . The nitro group and sulfonamide group could be introduced through nitration and sulfonation reactions respectively .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzothiazole and naphthalene rings are likely to contribute to the rigidity of the molecule, while the nitro and sulfonamide groups could introduce polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the sulfonamide group could react with bases or acids . The benzothiazole and naphthalene rings could also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and sulfonamide groups could increase its solubility in water, while the benzothiazole and naphthalene rings could increase its lipophilicity .Applications De Recherche Scientifique

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has been a subject of recent research . These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . Researchers have compared their inhibitory concentrations with standard reference drugs, revealing better inhibition potency. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to create these compounds. Additionally, structure-activity relationships and molecular docking studies against the target enzyme DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Properties

Some derivatives of this compound exhibit anticancer potential. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been investigated for their effects on cancer cells. Mechanistic studies suggest that these compounds induce S-phase arrest, activate caspase-3, and lead to mitochondrial dysfunction, ultimately promoting cell apoptosis .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Researchers have designed, synthesized, and characterized N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides. These compounds serve as novel PTP1B inhibitors, potentially useful for treating type II diabetes. In vitro screening and in vivo evaluation in STZ-induced diabetic Wistar rats have demonstrated their antihyperglycemic activity .

Hybrid Analogues

A simple and eco-friendly protocol has been developed for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These hybrid analogues are formed through a one-pot C–C and C–N bond-forming strategy. Their potential applications warrant further investigation .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5S3/c27-22-17-9-2-1-8-16(17)19(25-34(30,31)15-7-5-6-14(12-15)26(28)29)13-21(22)33-23-24-18-10-3-4-11-20(18)32-23/h1-13,25,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIWNYAIKVGURD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2832726.png)

![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)